molecular formula C18H18N6OS B2998703 (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1020978-63-5

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2998703
M. Wt: 366.44
InChI Key: VOVDMZQIVSMNCP-UHFFFAOYSA-N
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Description

The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been studied for its potential applications . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Heterocyclic Core Structures in Pharmacology

A study highlighted the synthesis of small molecules containing heterocyclic cores flanked by basic functionalities, aimed at evaluating in vitro affinity at the human histamine H3 receptor (hH3R). One compound demonstrated high affinity and selectivity as an antagonist, illustrating the potential of heterocyclic compounds in developing pharmacologically active agents (Swanson et al., 2009).

Antagonists for G Protein-Coupled Receptors

Another study reported the synthesis and evaluation of antagonists for the G protein-coupled receptor NPBWR1 (GPR7). This research identified compounds with subnanomolar potencies, showcasing the utility of heterocyclic compounds in targeting specific receptors, potentially including structures similar to "(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone" (Romero et al., 2012).

Pyridazinone Herbicides: Mode of Action

Research on pyridazinone herbicides revealed their mechanism of action involving the inhibition of the Hill reaction and photosynthesis, pointing to the broader applicability of pyridazinone derivatives in agricultural sciences. This might parallel the interest in understanding the action mechanisms of related compounds (Hilton et al., 1969).

Analgesic Effects of TRPV4 Antagonists

A novel series of compounds identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists demonstrated analgesic effects in models of mechanical hyperalgesia. This underscores the potential therapeutic applications of related heterocyclic compounds in pain management (Tsuno et al., 2017).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, including pyridazine, pyrimidine, and thiazole derivatives, from specific starting materials like 4-cyano-5,6-dimethyl-3-pyridazinone, highlights the versatility of heterocyclic chemistry in generating compounds with potential biological activity (Gaby et al., 2003).

properties

IUPAC Name

[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6OS/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVDMZQIVSMNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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